(-)-Menthol

Description

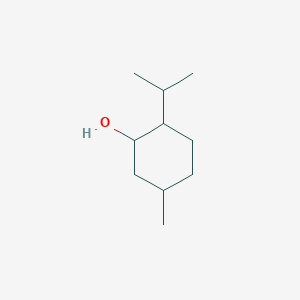

Structure

3D Structure

Properties

IUPAC Name |

(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-11H,4-6H2,1-3H3/t8-,9+,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOOLISFMXDJSKH-KXUCPTDWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@@H](C1)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Record name | D,L-MENTHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20591 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1020805, DTXSID1022180 | |

| Record name | dl-Menthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,2S,5R)-(-)-Menthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

D,l-menthol is a white crystalline solid with a peppermint odor and taste. (NTP, 1992), Other Solid; Pellets or Large Crystals, Liquid; Other Solid; Pellets or Large Crystals, Solid with an odor of peppermint; [Merck Index] Colorless crystalline solid; [Sigma-Aldrich MSDS], Solid, colourless, hexagonal crystals, usually needle-like; fused masses or crystalline powder with a pleasant, peppermint-like odour | |

| Record name | D,L-MENTHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20591 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1R,2S,5R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1R,2S,5R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | l-Menthol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21109 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Menthol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003352 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Menthol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/432/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

421 °F at 760 mmHg (NTP, 1992), 212 °C | |

| Record name | D,L-MENTHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20591 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Levomenthol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00825 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (L)-MENTHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5662 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

196 °F (NTP, 1992) | |

| Record name | D,L-MENTHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20591 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), Very sol in alcohol, chloroform, ether, petroleum ether; freely sol in glacial acetic acid, liquid petrolatum, VERY SOLUBLE IN ACETONE, BENZENE, In water, 456 mg/l @ 25 °C, 0.49 mg/mL at 25 °C, very soluble in alcohol and volatile oils; slightly soluble in water | |

| Record name | D,L-MENTHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20591 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Levomenthol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00825 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (L)-MENTHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5662 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Menthol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003352 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Menthol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/432/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.904 at 59 °F (NTP, 1992) - Less dense than water; will float, 0.890, 0.901 (20°); 0.891 (30°) | |

| Record name | D,L-MENTHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20591 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (L)-MENTHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5662 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Menthol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/432/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

5.4 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |

| Record name | D,L-MENTHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20591 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

1 mmHg at 133 °F approximately (NTP, 1992), 0.06 [mmHg] | |

| Record name | D,L-MENTHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20591 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | l-Menthol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21109 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Crystals or granules | |

CAS No. |

89-78-1, 2216-51-5, 98167-53-4 | |

| Record name | D,L-MENTHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20591 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (±)-Menthol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Menthol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2216-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Racementhol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levomenthol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002216515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levomenthol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00825 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Levomenthol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758395 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | l-Menthol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62788 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Menthacamphor | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2603 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1R,2S,5R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1R,2S,5R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | dl-Menthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,2S,5R)-(-)-Menthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Menthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.763 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | L-menthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.992 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RACEMENTHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YS08XHA860 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LEVOMENTHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BZ1R15MTK7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (L)-MENTHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5662 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Menthol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003352 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

100 °F (NTP, 1992), 41-43 °C, 43 °C | |

| Record name | D,L-MENTHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20591 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Levomenthol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00825 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (L)-MENTHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5662 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Menthol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003352 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Biosynthetic Pathway of (-)-Menthol in Mentha piperita: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biosynthetic pathway of (-)-menthol, the principal cooling compound and a key secondary metabolite in peppermint (Mentha piperita). The biosynthesis is a complex, multi-step enzymatic process localized within the glandular trichomes of the plant. This document details the enzymatic reactions, intermediates, subcellular organization, and provides a summary of kinetic data for key enzymes. Furthermore, it outlines relevant experimental protocols for the study of this pathway.

The Core Biosynthetic Pathway

The journey from primary metabolites to this compound involves a series of eight enzymatic steps, commencing with the universal precursor of monoterpenes, geranyl diphosphate (GPP).[1] The pathway is primarily active in the secretory cells of peltate glandular trichomes, which are specialized structures on the surface of peppermint leaves.[1]

The initial steps of the pathway, leading to the formation of the cyclic olefin (-)-limonene, occur within the leucoplasts of these secretory cells. Subsequent hydroxylation and a series of redox reactions take place in the endoplasmic reticulum and cytoplasm, highlighting a complex subcellular compartmentalization.[2]

Enzymatic Steps and Intermediates

The conversion of geranyl diphosphate to this compound is a cascade of precisely controlled enzymatic reactions:

-

Geranyl Diphosphate (GPP) to (-)-Limonene: The pathway is initiated by the cyclization of GPP to (-)-limonene, a reaction catalyzed by (-)-Limonene Synthase (LS) . This is considered the first committed step in menthol biosynthesis.[1]

-

(-)-Limonene to (-)-trans-Isopiperitenol: The newly formed (-)-limonene undergoes hydroxylation at the C3 position to yield (-)-trans-isopiperitenol. This reaction is catalyzed by the cytochrome P450 enzyme, (-)-Limonene-3-hydroxylase (L3H) .[3]

-

(-)-trans-Isopiperitenol to (-)-Isopiperitenone: The alcohol is then oxidized to a ketone, (-)-isopiperitenone, by (-)-trans-Isopiperitenol Dehydrogenase (IPD) .[4]

-

(-)-Isopiperitenone to (+)-cis-Isopulegone: The double bond of (-)-isopiperitenone is reduced to form (+)-cis-isopulegone in a reaction catalyzed by (-)-Isopiperitenone Reductase (IPR) .[5]

-

(+)-cis-Isopulegone to (+)-Pulegone: An isomerization reaction, catalyzed by (+)-cis-Isopulegone Isomerase (IPI) , converts (+)-cis-isopulegone to (+)-pulegone.

-

(+)-Pulegone to (-)-Menthone: The exocyclic double bond of (+)-pulegone is reduced to yield (-)-menthone. This step is catalyzed by (+)-Pulegone Reductase (PR) .[5]

-

(-)-Menthone to this compound: In the final step, the ketone (-)-menthone is reduced to the alcohol this compound by (-)-Menthone Reductase (MR) .[1][6]

A branch point in the pathway occurs at (+)-pulegone, which can be converted to the undesirable compound (+)-menthofuran by (+)-Menthofuran Synthase (MFS) , a reaction that can be influenced by environmental stress.[7]

Quantitative Data on Key Biosynthetic Enzymes

The following tables summarize the available kinetic parameters for several key enzymes in the this compound biosynthesis pathway in Mentha piperita. This data is crucial for understanding the efficiency and substrate affinity of these enzymes and for metabolic engineering efforts.

Table 1: Kinetic Parameters of Reductases in the this compound Pathway

| Enzyme | Substrate | Km (µM) | kcat (s-1) | Vmax (pmol/s) | Optimum pH | Reference(s) |

| (-)-Isopiperitenone Reductase (IPR) | (-)-Isopiperitenone | 1.0 | 1.3 | - | 5.5 | [5][8] |

| NADPH | 2.2 | - | - | [5][8] | ||

| (+)-Pulegone Reductase (PR) | (+)-Pulegone | 2.3 | 1.8 | - | 5.0 | [5][8] |

| (+)-Pulegone | 40 | - | 185 | - | [9] | |

| NADPH | 6.9 | - | - | [5][8] | ||

| (-)-Menthone Reductase (MR) | (-)-Menthone | 3.0 | 0.6 | - | 7.0 | [1][6] |

| (+)-Isomenthone | 41 | - | - | [1][6] | ||

| NADPH | 0.12 | - | - | [1][6] | ||

| (-)-Menthone:(+)-Neomenthol Reductase (MNMR) | (-)-Menthone | 674 | 0.06 | - | 9.3 | [1][6] |

| (+)-Isomenthone | >1000 | - | - | [1][6] | ||

| NADPH | 10 | - | - | [1][6] |

Table 2: Kinetic Parameters of (-)-trans-Isopiperitenol Dehydrogenase (IPD)

| Enzyme | Substrate | Km (µM) | kcat (s-1) | Optimum pH | Reference(s) |

| (-)-trans-Isopiperitenol Dehydrogenase (IPD) | (-)-trans-Carveol | 1.8 ± 0.2 | 0.02 | 7.5 | [4] |

| NAD+ | 410 ± 29 | - | [4] |

Experimental Protocols

This section provides an outline of key experimental methodologies for studying the this compound biosynthesis pathway.

Isolation of Glandular Trichomes

The glandular trichomes are the primary sites of menthol biosynthesis. Their isolation is a critical first step for various downstream applications, including enzyme assays and RNA extraction.

Methodology: A common method involves the gentle abrasion of young peppermint leaves in a mildly abrasive medium.

-

Plant Material: Young, expanding leaves of Mentha piperita are harvested.

-

Abrasion: The leaves are gently abraded in a buffer solution containing glass beads or a similar abrasive material. This process shears the trichomes from the leaf surface.

-

Filtration: The resulting slurry is filtered through a series of nylon meshes of decreasing pore size to separate the trichomes from larger leaf debris.

-

Purification: The collected trichomes can be further purified by density gradient centrifugation.

-

Storage: Isolated trichomes should be immediately used for experiments or flash-frozen in liquid nitrogen and stored at -80°C.

Enzyme Assays

Characterizing the activity of the biosynthetic enzymes is fundamental to understanding the pathway.

General Protocol for a Reductase Assay (e.g., Pulegone Reductase):

-

Enzyme Extraction: Isolated glandular trichomes are homogenized in an extraction buffer (e.g., 50 mM KH2PO4, pH 7.0, containing 10% glycerol, 1 mM DTT). The homogenate is centrifuged, and the supernatant containing the soluble enzymes is collected.

-

Reaction Mixture: A typical reaction mixture (e.g., 400 µL) contains:

-

50 mM KH2PO4 buffer (pH adjusted to the enzyme's optimum)

-

10% sorbitol

-

1 mM DTT

-

NADPH (e.g., 200 µM)

-

Substrate (e.g., (+)-pulegone, 20 µM)

-

Enzyme extract

-

-

Incubation: The reaction is initiated by the addition of the enzyme extract and incubated at a controlled temperature (e.g., 30°C) for a specific duration.

-

Quenching and Extraction: The reaction is stopped by the addition of a solvent (e.g., ethyl acetate). The organic phase containing the monoterpene products is then extracted.

-

Analysis: The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

Gene Expression Analysis by qRT-PCR

Quantitative real-time PCR (qRT-PCR) is a sensitive method to quantify the transcript levels of the genes encoding the biosynthetic enzymes.

-

RNA Extraction: Total RNA is extracted from isolated glandular trichomes or whole leaves using a suitable plant RNA extraction kit, followed by DNase treatment to remove any contaminating genomic DNA. RNA quality and integrity are assessed using a spectrophotometer and gel electrophoresis.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Primer Design: Gene-specific primers for the target genes (e.g., LS, L3H, PR, MR) and a reference gene (e.g., actin) are designed and validated for specificity and efficiency.

-

qPCR Reaction: The qPCR reaction is performed using a SYBR Green-based master mix and includes the cDNA template, forward and reverse primers, and the master mix.

-

Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, normalizing to the expression of the reference gene.

GC-MS Analysis of Monoterpenes

GC-MS is the gold standard for the separation and identification of the volatile compounds in peppermint essential oil.

-

Sample Preparation: Essential oil can be extracted from peppermint leaves by hydrodistillation or steam distillation. For analysis of enzyme assay products, a direct injection of the organic extract is typically performed.

-

GC-MS System: A gas chromatograph coupled to a mass spectrometer is used.

-

Column: A capillary column suitable for the separation of volatile compounds (e.g., DB-WAX or equivalent) is employed.

-

GC Conditions:

-

Injector Temperature: e.g., 250°C

-

Oven Temperature Program: A temperature gradient is used to separate the different monoterpenes. An example program could be: initial temperature of 50°C for 3 min, ramp up to 110°C at 15°C/min, then to 150°C at 3°C/min, and finally to 200°C at 15°C/min, holding for 5 min.[10]

-

Carrier Gas: Helium

-

-

MS Conditions: The mass spectrometer is operated in electron impact (EI) mode, and mass spectra are recorded over a specific mass range (e.g., m/z 40-400).

-

Compound Identification: Compounds are identified by comparing their retention times and mass spectra with those of authentic standards and by searching mass spectral libraries.

Mandatory Visualizations

The this compound Biosynthesis Pathway

Caption: The enzymatic cascade of the this compound biosynthesis pathway in Mentha piperita.

Subcellular Localization of the Pathway

References

- 1. Monoterpene metabolism. Cloning, expression, and characterization of menthone reductases from peppermint - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Monoterpene metabolism. Cloning, expression, and characterization of (-)-isopiperitenol/(-)-carveol dehydrogenase of peppermint and spearmint - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regiospecific cytochrome P450 limonene hydroxylases from mint (Mentha) species: cDNA isolation, characterization, and functional expression of (-)-4S-limonene-3-hydroxylase and (-)-4S-limonene-6-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Monoterpene Metabolism. Cloning, Expression, and Characterization of (−)-Isopiperitenol/(−)-Carveol Dehydrogenase of Peppermint and Spearmint - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Monoterpene double-bond reductases of the this compound biosynthetic pathway: isolation and characterization of cDNAs encoding (-)-isopiperitenone reductase and (+)-pulegone reductase of peppermint - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Monoterpene Metabolism. Cloning, Expression, and Characterization of Menthone Reductases from Peppermint - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Menthofuran regulates essential oil biosynthesis in peppermint by controlling a downstream monoterpene reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pnas.org [pnas.org]

- 10. customs.go.jp [customs.go.jp]

natural sources and extraction of (-)-Menthol

An In-depth Technical Guide to the Natural Sources and Extraction of (-)-Menthol

Introduction

This compound, a cyclic monoterpene alcohol, is a globally significant aroma compound renowned for its characteristic minty fragrance and cooling sensation.[1][2][3] This sensation is produced upon inhalation, consumption, or topical application.[2][4] The primary natural form is this compound, which possesses the most potent cooling and aromatic properties.[4] While synthetic production methods are increasingly relevant, natural menthol extracted from mint plants remains a critical component in the pharmaceutical, food and beverage, oral hygiene, and cosmetic industries.[3][4][5][6] This technical guide provides a comprehensive overview of the primary natural sources of this compound and the methodologies employed for its extraction, isolation, and purification.

Natural Sources of this compound

This compound is naturally present in the essential oils of several plants belonging to the Mentha genus (mint family).[2][5] The commercial viability of a source is determined by the concentration of this compound in its essential oil.

-

Mentha arvensis : Also known as corn mint, wild mint, or Japanese mint, this species is the primary and most economically important source for the commercial production of natural this compound.[2][4] Its essential oil is characterized by a high concentration of menthol, typically ranging from 70% to 80%.[1][7] India is a leading global producer and exporter of Mentha arvensis and the natural menthol derived from it.[4][8]

-

Mentha × piperita : Commonly known as peppermint, this hybrid mint is another significant natural source.[2] However, the menthol content in peppermint oil is generally lower than that of Mentha arvensis, making corn mint the preferred choice for large-scale menthol production.[2][4]

The essential oil is located on the undersides of the leaves and is extracted primarily through distillation methods.

Extraction of Essential Oil from Plant Material

The initial step in obtaining this compound is the extraction of essential oil from the harvested aerial parts of the mint plant. The selection of the extraction method is crucial as it influences the yield and composition of the oil.[1][9]

Steam Distillation

Steam distillation is the most traditional, economical, and widely used industrial method for extracting mint essential oil.[1][9][10] The process involves passing steam through the plant material.[10][11][12] The steam's heat vaporizes the volatile compounds, including menthol, without decomposing them, as the distillation occurs below their actual boiling points (menthol's boiling point is 212-216.5°C).[11][13] The vapor mixture of water and essential oil is then passed through a condenser. Upon cooling, the mixture liquefies, and because the essential oil is immiscible with water, it can be easily separated.[13]

Hydrodistillation

In hydrodistillation, the plant material is fully immersed in boiling water.[7][14] The steam generated from the boiling water carries the essential oils to the condenser, where they are collected. This method can achieve high menthol extraction, with reports of up to 81% menthol yield under specific temperature conditions.[1][9]

Other Extraction Methods

While distillation is prevalent, other methods offer distinct advantages, such as higher efficiency or suitability for heat-sensitive compounds.

-

Solvent Extraction : This method uses organic solvents like ethanol or hexane to dissolve the essential oils from the plant matter.[10][11] After extraction, the solvent is evaporated to yield the crude essential oil. Ethanol is often preferred in food and pharmaceutical applications due to its lower toxicity.[11]

-

Supercritical Fluid Extraction (SFE) : This advanced technique utilizes supercritical CO2 as a solvent.[10] SFE is highly efficient, environmentally friendly, and operates at lower temperatures, which preserves delicate compounds.[10] It can yield products of high purity without toxic solvent residues and has been reported to produce yields significantly higher than steam distillation.[15]

-

Microwave-Assisted Extraction (MAE) : MAE uses microwave energy to heat the plant material, leading to a more rapid release of essential oils.[10] This method is known for its speed and reduced energy consumption.[10]

Isolation and Purification of this compound Crystals

Once the crude mint essential oil is extracted, the next critical phase is the isolation and purification of this compound.

Crystallization by Freezing

The primary industrial method for isolating this compound from mint oil is fractional crystallization by cooling.[2][4][8] The crude oil, rich in menthol (60% to 85%), is gradually cooled in freezers to temperatures as low as -45°C.[1][8] This slow cooling process causes the this compound to crystallize out of the solution.[11][16] The process can take up to 48 hours.[8][16]

The resulting slurry of menthol crystals and residual oil is then separated using a centrifuge.[8][16] The separated crystals are washed and dried, yielding menthol flakes or crystals with a purity approaching 100%.[8] The remaining liquid, known as Dementholised Oil (DMO), still contains a significant amount of menthol and other valuable compounds like menthone and is used in various flavor and fragrance applications.[8]

Fractional Distillation

Fractional distillation can be employed to separate menthol from other components in the essential oil based on differences in their boiling points.[9][11] This method can be used to produce a "menthone-free-oil" by distilling off menthone and other lower-boiling point fractions under a vacuum, which enriches the menthol concentration before crystallization.[1][17]

Chromatographic Methods

For very high purity applications, chromatographic techniques can be used. Column chromatography using silica gel as the stationary phase can effectively separate menthol and menthone from the essential oil.[7][9] The oil is adsorbed onto the silica gel, and different components are then selectively eluted using solvents of increasing polarity.[7]

Data Presentation

Table 1: this compound Content and Yield from Natural Sources

| Parameter | Source/Method | Value | Reference |

| Menthol Content in Oil | Mentha arvensis Essential Oil | 70% - 80% | [1][7] |

| Fractionally Distilled M. arvensis Oil | 65.2% | [1] | |

| "Menthone-Free" Oil (Post-Distillation) | ~89% | [1] | |

| Essential Oil Yield | Mentha species (Steam Distillation) | 0.5% - 0.6% (w/w) | [15] |

| Menthol Extraction Yield | Hydrodistillation (at 30°C) | ~81% | [1][9] |

| Steam Distillation (at 35-40°C) | 74% - 79% | [9] | |

| Enzymatic Pretreatment + Hydrodistillation | 186.63% increase vs. control | ||

| Crystal Recovery | Crystallization from M. arvensis Oil | ~65% | |

| Final Product Purity | Menthol Flakes (Post-Crystallization) | ~100% | [8] |

Experimental Protocols

Protocol for Steam Distillation of Mentha arvensis Leaves

-

Preparation : Harvest the aerial parts of Mentha arvensis. Separate the leaves from the stems and roughly chop the leaves to increase surface area.[12][13][18]

-

Apparatus Setup : Place the chopped leaves into a large round-bottom flask. Fill the flask with water to approximately two-thirds of its volume.[13][18] Set up a simple distillation apparatus, connecting the flask to a condenser and a collection vessel (e.g., a Florentine flask or separatory funnel).[9]

-

Distillation : Gently heat the flask. As the water boils, steam will pass through the plant material, carrying the volatile essential oils.[12]

-

Condensation : The steam and oil vapor mixture travels into the condenser, where it is cooled and condenses back into a liquid.[13] The distillate will appear cloudy or as two distinct phases in the collection vessel.[12]

-

Collection : Continue the distillation until the collected distillate is clear, indicating that most of the oil has been extracted.[12]

-

Separation : Allow the collected distillate to settle. The essential oil, being less dense than water, will form a layer on top. Separate the oil layer from the aqueous layer.

-

Drying : Dry the collected oil using an anhydrous drying agent like sodium sulfate to remove any residual water.[14]

Protocol for Crystallization of this compound from Mint Oil

-

Pre-treatment (Optional) : To increase crystal yield, the crude mint oil can first be subjected to vacuum fractional distillation to remove lower-boiling point compounds like menthone.[1][17]

-

Cooling : Place the crude or pre-treated mint oil in a suitable vessel and transfer it to a controlled cooling system (e.g., a programmable freezer or refrigerated bath).[8]

-

Gradual Freezing : Cool the oil slowly and progressively to a final temperature between -20°C and -45°C.[8][16] This gradual cooling, which may take up to 48 hours, promotes the formation of large, regular crystals.[8][16]

-

Separation : Transfer the resulting semi-solid slurry to a basket centrifuge.[8]

-

Centrifugation : Centrifuge the slurry at high speed (e.g., 1200 RPM) to separate the solid menthol crystals from the liquid Dementholised Oil (DMO).[16] The crystals may be washed with a small amount of cold water during this step.[16]

-

Drying : Spread the centrifuged crystals on trays and dry them in a slow current of air at a controlled temperature (e.g., ~26°C) for approximately 36 hours.[16] The final product is pure this compound crystals.[8]

Protocol for Analytical Characterization (GC-MS)

-

Sample Preparation : Prepare a dilute solution of the essential oil or isolated menthol in a suitable volatile solvent, such as methanol or chloroform.[19]

-

Injection : Inject a small volume (e.g., 0.2 µL) of the prepared sample into the Gas Chromatograph-Mass Spectrometer (GC-MS) system.[19]

-

Separation : The sample is vaporized and carried by an inert gas through a capillary column (e.g., 30m x 0.25mm).[9] Components separate based on their boiling points and interaction with the column's stationary phase.

-

Detection and Identification : As components elute from the column, they are ionized and fragmented in the Mass Spectrometer. The resulting mass spectrum provides a unique fragmentation pattern, acting as a "fingerprint" for identifying each compound, including this compound and other terpenes like menthone.[7][9][19]

-

Quantification : The peak area from the Gas Chromatograph's detector (e.g., Flame Ionization Detector - FID) is proportional to the concentration of each component, allowing for quantitative analysis of the oil's composition.[9][19]

Mandatory Visualizations

Caption: General workflow for natural this compound production.

Caption: Industrial logic for this compound isolation and purification.

References

- 1. iscientific.org [iscientific.org]

- 2. Menthol - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Where Does Menthol Come From? Extraction, Processing, and Industrial Uses Explained [elchemy.com]

- 5. environmentalhealth.gov.mt [environmentalhealth.gov.mt]

- 6. Natural vs Synthetic Menthol, Carbon-14 Analysis [betalabservices.com]

- 7. Evaluation of Mentha arvensis essential oil and its major constituents for fungitoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. iscientific.org [iscientific.org]

- 10. cyberleninka.ru [cyberleninka.ru]

- 11. The process of extracting menthol crystals from peppermint extract powder. [greenskybio.com]

- 12. m.youtube.com [m.youtube.com]

- 13. youtube.com [youtube.com]

- 14. tandfonline.com [tandfonline.com]

- 15. Preparation of natural menthol crystals - News - KUNSHAN ODOWELL CO.,LTD [odowell.com]

- 16. dcmsme.gov.in [dcmsme.gov.in]

- 17. US2662052A - Separation of menthol from mint oils by a fractional distillation process - Google Patents [patents.google.com]

- 18. m.youtube.com [m.youtube.com]

- 19. scribd.com [scribd.com]

An In-depth Technical Guide to the Stereoisomers of Menthol: Properties, Biological Activity, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menthol, a cyclic monoterpene alcohol, is a compound of significant interest across the pharmaceutical, food, and fragrance industries. Its molecular structure contains three chiral centers, giving rise to eight distinct stereoisomers.[1][2] These isomers, while chemically identical in composition, exhibit unique spatial arrangements of their atoms, leading to profound differences in their physicochemical properties, sensory profiles, and biological activities. The most well-known of these is (-)-menthol, prized for its characteristic minty aroma and potent cooling sensation.[3]

This technical guide provides a comprehensive overview of the eight stereoisomers of menthol. It details their specific properties, explores the molecular mechanisms behind their famed cooling effect, and presents detailed experimental protocols for their analysis. The information is structured to serve as a valuable resource for researchers and professionals in drug development and sensory science.

The Stereoisomers of Menthol

The menthol molecule (2-isopropyl-5-methylcyclohexanol) has three chiral carbons at positions 1, 2, and 5 of the cyclohexane ring. This results in 2³ = 8 possible stereoisomers, which exist as four pairs of enantiomers.[1][2] The four diastereomeric pairs are known as menthol, isomenthol, neomenthol, and neoisomenthol. Within each pair, there is a (+)/(d) and a (-)/(l) enantiomer. The most stable and common isomer is this compound, where all three substituents (hydroxyl, isopropyl, and methyl groups) are in the equatorial position on the chair-conformation cyclohexane ring.[3]

Physicochemical Properties

The spatial orientation of the substituent groups significantly influences the physical properties of the menthol stereoisomers. While enantiomers share identical physical properties like melting and boiling points, diastereomers can differ substantially.[4][5]

| Stereoisomer | Enantiomer | Melting Point (°C) | Boiling Point (°C) | Specific Rotation [α]D |

| Menthol | This compound | 42-45 | 214.6 | -50° (in Ethanol) |

| (+)-Menthol | 42-43 | 214.6 | +50° (in Ethanol) | |

| Isomenthol | (-)-Isomenthol | 81.5 | 218 | -24° (in Ethanol) |

| (+)-Isomenthol | 82.5 | 218 | +26° (in Ethanol) | |

| Neomenthol | (-)-Neomenthol | -15 | 212 | -19.7° (Neat) |

| (+)-Neomenthol | -21 | 212 | +20.8° (Neat) | |

| Neoisomenthol | (-)-Neoisomenthol | - | 214 | - |

| (+)-Neoisomenthol | - | 214 | +2.2° (Neat) | |

| Data compiled from various sources. Exact values may vary slightly based on experimental conditions. |

Sensory Properties and Biological Activity

The most striking differences among menthol stereoisomers are their sensory profiles and biological effects, particularly the cooling sensation. This effect is primarily mediated by the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, a cold-sensitive receptor in peripheral sensory neurons.[6][7]

Sensory Profiles

Only this compound possesses the clean, strong, minty aroma and potent cooling effect that is highly valued. Other isomers exhibit a range of less desirable "off-flavors," such as musty, woody, or earthy notes, and have significantly weaker cooling properties.[4][8]

| Stereoisomer | Predominant Odor/Flavor Profile | Cooling Sensation | Taste Threshold (ppb) | Cooling Threshold (ppb) |

| This compound | Sweet, fresh, strong minty | Very cooling | 400 | 800 |

| (+)-Menthol | Fresh, minty with musty/bitter notes | Cooling | 300 | 3000 |

| (-)-Isomenthol | Musty, sweet, earthy, herbaceous | Slight cooling | 600 | 30000 |

| (+)-Isomenthol | Musty, woody, fresh, earthy | Slight cooling | 700 | 7000 |

| (-)-Neomenthol | Minty, musty, earthy, camphorous | Some cooling | 600 | 25000 |

| (+)-Neomenthol | Minty, musty, fresh, sweet | Some cooling | 500 | 2500 |

| (-)-Neoisomenthol | Minty, earthy, woody, sweet | Slight cooling | 1000 | 6000 |

| (+)-Neoisomenthol | Minty, earthy, woody, herbaceous | Very little cooling | 200 | 25000 |

| Data adapted from Leffingwell & Associates.[4] |

TRPM8 Receptor Activation

The cooling sensation is a result of the stereospecific interaction between menthol isomers and the TRPM8 ion channel.[6][9] this compound is the most potent agonist of TRPM8. Upon binding, it stabilizes the channel's open state, leading to an influx of Ca²⁺ and Na⁺ ions. This depolarizes the sensory neuron, which then sends a signal to the brain that is interpreted as a cooling sensation.[7] The different affinities and efficacies of the various stereoisomers for TRPM8 account for their varied cooling intensities.

Studies using whole-cell patch-clamp recordings have quantified the differential activation of TRPM8 by various stereoisomers.[6]

| Stereoisomer | EC₅₀ at +80 mV (µM) |

| This compound | 62.64 ± 1.2 |

| (+)-Menthol | ~350 |

| (+)-Isomenthol | ~450 |

| (+)-Neomenthol | 206.22 ± 11.4 |

| (+)-Neoisomenthol | ~500 |

| EC₅₀ values represent the concentration for half-maximal activation. Data from Bodnar et al. (2022).[6] |

Experimental Protocols

Protocol 1: Stereoisomer Separation by Chiral GC/MS

This method allows for the separation and identification of menthol stereoisomers from a mixture, such as an essential oil or a synthetic product.

Methodology:

-

Sample Preparation: Dilute the menthol-containing sample in a suitable solvent (e.g., reagent-grade acetone or hexane) to a final concentration of approximately 1 mg/mL.

-

Instrumentation: Use a Gas Chromatograph (GC) equipped with a Mass Spectrometer (MS) detector.

-

GC Column: Employ a chiral capillary column (e.g., a cyclodextrin-based column like beta-DEX™ or gamma-DEX™) capable of separating enantiomers.

-

GC Conditions:

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 180°C at a rate of 2-4°C/min. Hold at 180°C for 5 minutes.

-

Injection Mode: Split (e.g., 50:1 split ratio).

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 200.

-

Ion Source Temperature: 230°C.

-

-

Data Analysis: Identify each stereoisomer by its unique retention time and confirm its identity by comparing its mass spectrum to a reference library. Quantify by integrating the peak area.

Protocol 2: TRPM8 Activation via Whole-Cell Patch-Clamp Recording

This electrophysiological technique measures the ion currents across the membrane of a cell expressing TRPM8 channels in response to the application of menthol isomers.

Methodology:

-

Cell Culture: Use a cell line (e.g., HEK293T) stably transfected with the gene for human TRPM8. Culture cells on glass coverslips.

-

Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA (pH 7.2 with KOH).

-

-

Recording:

-

Transfer a coverslip to a recording chamber on an inverted microscope and perfuse with the external solution.

-

Fabricate patch pipettes from borosilicate glass with a resistance of 3-5 MΩ when filled with internal solution.

-

Establish a whole-cell patch-clamp configuration on a single TRPM8-expressing cell.

-

Hold the cell membrane potential at -80 mV.

-

-

Ligand Application: Apply different concentrations of each menthol stereoisomer via a perfusion system. Record the resulting inward currents.

-

Data Analysis:

-

Measure the peak current amplitude for each concentration.

-

Normalize the current responses to the maximum current induced by a saturating concentration of this compound.

-

Plot the concentration-response curves and fit with the Hill equation to determine the EC₅₀ value for each isomer.[6]

-

Industrial Synthesis

While this compound can be extracted from peppermint oil, synthetic routes are crucial for meeting global demand.[10] Major industrial processes, such as those developed by Symrise, Takasago, and BASF, often rely on asymmetric synthesis to produce enantiomerically pure this compound. For example, the Takasago process utilizes an asymmetric isomerization of diethylgeranylamine to an enamine, catalyzed by a rhodium-BINAP complex, which is then hydrolyzed and cyclized to form (-)-isopulegol, a precursor to this compound.[10] Such processes are critical as the other stereoisomers lack the desired sensory properties for most commercial applications.

Conclusion

The eight stereoisomers of menthol provide a classic and compelling example of how stereochemistry dictates biological function and sensory perception. The subtle changes in the 3D arrangement of atoms lead to a vast range of properties, from the highly sought-after cooling mint of this compound to the musty and ineffective profiles of its diastereomers. For professionals in drug development, understanding these structure-activity relationships is crucial for designing molecules that target specific receptors, like TRPM8, for therapeutic applications such as analgesia.[7] The detailed protocols provided herein offer a foundation for the precise analysis and characterization of these and other chiral compounds.

References

- 1. edu.rsc.org [edu.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. webqc.org [webqc.org]

- 4. idop2science8 [licensed for non-commercial use only] / Sterochemistry of menthol [idop2science8.pbworks.com]

- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 6. Differential Activation of TRPM8 by the Stereoisomers of Menthol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TRPM8 is the Principal Mediator of Menthol-induced Analgesia of Acute and Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Decoding the Molecular Mechanisms of Menthol Isomer Perception Based on Computational Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Differential Activation of TRPM8 by the Stereoisomers of Menthol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Cooling Touch: An In-depth Technical Guide to the Mechanism of Action of (-)-Menthol on TRPM8 Channels

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) channel by its most well-known agonist, (-)-menthol. TRPM8, the primary sensor for cold temperatures in the human body, is a crucial target for therapeutic interventions in pain, inflammation, and other pathological conditions. Understanding its interaction with this compound at a molecular level is paramount for the rational design of novel TRPM8 modulators.

Core Concepts of this compound-Mediated TRPM8 Activation

This compound, a cyclic terpene alcohol, elicits its characteristic cooling sensation by directly binding to and activating the TRPM8 ion channel, a non-selective cation channel predominantly expressed in sensory neurons.[1][2] This activation leads to an influx of Na+ and Ca2+ ions, causing membrane depolarization and the generation of an action potential that is transmitted to the central nervous system and perceived as a cold sensation.[1]

The interaction is not a simple lock-and-key mechanism but a complex process involving specific binding pockets, allosteric modulation, and dependence on other cellular factors like phosphatidylinositol 4,5-bisphosphate (PIP2).

The Menthol Binding Site: A "Grab and Stand" Mechanism

Structural and functional studies have pinpointed the menthol binding site to a cavity within the voltage-sensor-like domain (VSLD), which is composed of the first four transmembrane helices (S1-S4).[3][4][5][6] Specifically, this compound is proposed to interact with residues in the S2 and S4 helices.[4]

A "grab and stand" mechanism has been suggested, where the hydroxyl group of menthol acts as a "hand" to form a hydrogen bond with the sidechain of residue R842 in the S4 helix.[4][7][8][9] The isopropyl group of menthol, acting as "legs," establishes van der Waals interactions with hydrophobic residues such as I846 and L843.[7][8][9] While residues like Y745 (in the S2 helix) and R842 are crucial for menthol sensitivity, they do not appear to directly affect menthol binding but rather the coupling between the sensing domain and the pore domain of the channel.[3][10]

Conformational Changes and Channel Gating

The binding of this compound to the VSLD induces widespread conformational rearrangements within the transmembrane domains.[7][8][9] This allosteric modulation is coupled to the pore domain (helices S5-S6), leading to the opening of the channel gate.[3] Single-channel recordings have revealed a temporal sequence of conformational changes in the S6 bundle crossing and the selectivity filter that culminates in channel activation.[7][8][9]

Quantitative Analysis of this compound's Action on TRPM8

The following tables summarize the key quantitative data from various studies, providing a comparative view of this compound's potency and binding affinity for the TRPM8 channel under different experimental conditions.

| Parameter | Species/Cell Line | Method | Value | Reference |

| EC50 | Mouse TRPM8 in CHO cells | Calcium Imaging (Fura-2) | 101 ± 13 µM | [11] |

| EC50 | Murine TRPM8 | Whole-cell patch clamp | 62.64 ± 1.2 µM | [12] |

| EC50 | Human TRPM8 | Two-electrode voltage clamp (Xenopus oocytes) | 196 ± 22 µM | [13] |

| EC50 | Ancestral Mammalian TRPM8 | Calcium mobilization assay (HEK-293 cells) | 10 ± 1 µM | [14] |

| EC50 | Ancestral Vertebrate TRPM8 | Calcium mobilization assay (HEK-293 cells) | 140 ± 40 µM | [14] |

| EC50 | Human TRPM8 | Not Specified | 66.7 ± 3.3 μM | [15] |

| Parameter | Protein Construct | Method | Value | Reference |

| Kd | Isolated human TRPM8 sensing domain (hTRPM8-SD) | Microscale Thermophoresis (MST) | 1.3 ± 0.2 mol% | [3] |

| Kd | Isolated human TRPM8 sensing domain (hTRPM8-SD) | NMR Spectroscopy | 1.1 ± 0.2 mole percent | [10] |

The Role of Phosphatidylinositol 4,5-Bisphosphate (PIP2)

The activity of TRPM8 is critically dependent on the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2).[16][17] PIP2 is not only required for channel function but can also directly activate the channel.[5][17][18] The depletion of PIP2, which can occur upon stimulation of phospholipase C (PLC), leads to desensitization or rundown of TRPM8 currents.[16][18] This suggests that the cellular levels of PIP2 can modulate the sensitivity of TRPM8 to agonists like this compound.[16] Cryo-EM structures have identified a PIP2 binding pocket at the interface of the transmembrane domain, the C-terminal domain, and the adjacent protomer.[19]

Experimental Protocols for Studying this compound's Effect on TRPM8

Detailed methodologies are crucial for the reproducibility and advancement of research in this field. Below are outlines of key experimental protocols used to investigate the interaction between this compound and TRPM8.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion currents flowing through TRPM8 channels in the entire cell membrane.

-

Cell Culture and Transfection: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells are commonly used for heterologous expression of TRPM8.[11][12] Cells are transiently transfected with a plasmid containing the TRPM8 cDNA.

-

Recording:

-

Transfected cells are identified, often by co-transfection with a fluorescent marker.

-

A glass micropipette with a tip diameter of ~1 µm is used to form a high-resistance seal with the cell membrane.

-

The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior.

-

The membrane potential is clamped at a specific voltage (e.g., -60 mV or a ramp protocol).[18][20]

-

Solutions containing varying concentrations of this compound are perfused onto the cell.[20]

-

The resulting currents are recorded, amplified, and digitized for analysis.[18]

-

-

Data Analysis: Concentration-response curves are generated by plotting the current amplitude against the this compound concentration. These curves are then fitted with the Hill equation to determine the EC50 value.[12]

Calcium Imaging